molecular formula C18H12AsBr3 B14733036 Tris(4-bromophenyl)arsane CAS No. 6306-93-0

Tris(4-bromophenyl)arsane

Cat. No.: B14733036
CAS No.: 6306-93-0
M. Wt: 542.9 g/mol
InChI Key: ASYPZICLGTZPIW-UHFFFAOYSA-N
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Description

Tris(4-bromophenyl)arsane (CAS 6306-93-0) is an organoarsenic compound with the molecular formula C18H12AsBr3 and a molecular weight of 542.9 g/mol . This compound serves as a valuable building block in chemical synthesis and materials science research. Its structure, featuring a central arsenic atom bonded to three 4-bromophenyl rings, makes it a potential precursor for synthesizing more complex organoarsenic molecules and coordination polymers . The bromine substituents on the phenyl rings provide reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse architectures for advanced material development . The compound is associated with the identifier NSC 41655, indicating its investigation in screening programs . Researchers can leverage this solid for designing novel ligands and exploring the properties of arsenic-containing frameworks. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6306-93-0

Molecular Formula

C18H12AsBr3

Molecular Weight

542.9 g/mol

IUPAC Name

tris(4-bromophenyl)arsane

InChI

InChI=1S/C18H12AsBr3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H

InChI Key

ASYPZICLGTZPIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[As](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

Synthetic Methodologies for Tris 4 Bromophenyl Arsane

Strategies for Carbon-Arsenic Bond Formation in Triarylarsanes

The creation of C-As bonds is pivotal for the synthesis of triarylarsanes. Historically, methods have relied on the reaction of organometallic reagents with arsenic halides. These approaches remain relevant, while newer, metal-catalyzed methods are expanding the synthetic possibilities.

Approaches Utilizing Arsenic(III) Halide Precursors

Arsenic(III) halides are among the most important starting materials for the preparation of monodentate arsenic ligands. researchgate.netnih.gov Arsenic trichloride (B1173362) (AsCl₃) and arsenic tribromide (AsBr₃) are common precursors. A prevalent method involves the reaction of an arsenic(III) halide with a Grignard reagent (RMgX) or an organolithium reagent (RLi). scielo.br In this reaction, the aryl group from the organometallic compound displaces the halide on the arsenic atom, forming a new C-As bond. For the synthesis of Tris(4-bromophenyl)arsane, this would typically involve the reaction of 4-bromophenylmagnesium bromide with arsenic trichloride.

The choice of the arsenic halide can influence the reaction. While arsenic trichloride is widely used, arsenic triiodide (AsI₃) presents advantages such as lower toxicity, greater air stability, and low volatility, making it a safer alternative. scielo.br AsI₃ can be prepared by reacting arsenic(III) oxide with potassium iodide in aqueous hydrochloric acid. scielo.br The synthesis of trialkylarsines has been successfully demonstrated using AsI₃ and Grignard reagents. scielo.brscielo.br

A general representation of the reaction is: 3 Ar-MgBr + AsCl₃ → (Ar)₃As + 3 MgBrCl

This method is effective for producing a wide variety of symmetrical triarylarsanes.

Salt Elimination Reactions for Aryl Arsane (B1212154) Synthesis

Salt elimination reactions are a fundamental strategy in the synthesis of aryl arsanes. This approach typically involves the reaction of an alkali metal arsenide with an aryl halide, or the reaction of an alkali metal arylide with an arsenic halide, leading to the formation of a C-As bond and an alkali metal halide salt as a byproduct.

For instance, the reaction of lithium arsenide with an excess of an aryl halide can be used to form triarylarsanes. Conversely, and more commonly, an aryl lithium or aryl Grignard reagent is reacted with an arsenic halide, as described in the previous section, which is also a form of salt elimination. scielo.br

The synthesis of various arsenic(III) derivatives, such as arsines, arsenites, and thioarsenites, relies on the nucleophilic attack on the arsenic center, followed by the elimination of a leaving group. scielo.br The driving force for these reactions is often the formation of a stable inorganic salt.

Metal-Catalyzed Coupling Reactions in Arylarsane Synthesis

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-As bonds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods.

Palladium-Catalyzed Routes to Functionalized Triarylarsanes

Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of various organoarsenic compounds. These methods often involve the coupling of a primary or secondary arsine with an aryl halide or triflate. While less common for the direct synthesis of triarylarsanes from arsenic metal or its inorganic salts, these catalytic methods are invaluable for creating more complex, functionalized arsanes. For example, palladium catalysts have been successfully used in the synthesis of triaryl(heteroaryl)methanes and tetraarylphosphonium salts, demonstrating the power of this approach for creating complex molecular architectures. nih.govresearchgate.netfigshare.com

The development of palladium-catalyzed methods for C-S bond formation in poly(aryl)sulfides suggests the potential for analogous C-As bond-forming polymerizations. nih.gov These catalytic systems often employ phosphine (B1218219) ligands to stabilize the palladium center and facilitate the catalytic cycle. The electronic properties of arsenic-based ligands, which differ from their phosphorus counterparts, can offer advantages in certain catalytic applications, such as copper-free Sonogashira cross-coupling reactions. researchgate.netnih.gov

Application of Suzuki-Miyaura Polycondensation in Arsane-Containing Polymers

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. Its application has been extended to the synthesis of polymers, a process known as Suzuki-Miyaura catalyst-transfer polycondensation (SCTP). This technique has been employed to create π-conjugated polymers containing various elements.

Specifically, Suzuki-Miyaura polycondensation has been used to produce arsine-containing polymers. researchgate.net For example, 2,3-diarylbenzo[b]arsoles have been synthesized and subsequently polymerized using this method. researchgate.net The reaction typically involves the palladium-catalyzed coupling of a dihaloaromatic monomer with an aromatic diboronic acid or its ester. In the context of arsane-containing polymers, one of the monomers would incorporate an arsine moiety. This approach allows for the creation of well-defined polymers with arsenic atoms in the main chain or as side groups, opening up possibilities for new materials with unique electronic and optical properties. For instance, SCTP has been used to synthesize polycarbazole-based materials, demonstrating its utility in creating functional polymers. nih.gov

Challenges and Innovations in Triarylarsane Synthetic Pathways

The synthesis of triarylarsanes, while well-established, is not without its challenges. The toxicity of many arsenic-containing reagents and intermediates necessitates careful handling and specialized procedures. scielo.br Furthermore, achieving high yields and purity can be difficult, particularly for more complex or sterically hindered triarylarsanes.

Innovations in this field are focused on developing milder, more efficient, and safer synthetic routes. The use of less volatile and more stable arsenic precursors, such as arsenic triiodide, is one such advancement. scielo.br Another area of innovation is the development of novel catalytic systems that can operate under milder conditions and with greater substrate scope. nih.gov For example, the development of methods to generate arynes from simple arenes via dehydrogenation represents a novel approach to forming reactive intermediates for synthesis. pdx.eduyoutube.com

The exploration of new reaction pathways, such as cycloaddition reactions involving arsaalkynes, is leading to the creation of novel arsenic-containing heterocycles. nih.gov These new compounds have the potential for applications in materials science and as ligands in catalysis. As researchers continue to explore the fundamental reactivity of arsenic compounds, new and more sophisticated synthetic methodologies for triarylarsanes and related materials are expected to emerge. researchgate.netacs.orgacs.org

Structural Characterization and Analysis of Tris 4 Bromophenyl Arsane

Solid-State Structural Elucidation via X-ray Crystallography

Molecular Geometry and Conformation of the Triarylarsane Scaffold

The molecular geometry of Tris(4-bromophenyl)arsane is anticipated to be pyramidal, with the arsenic atom at the apex. This geometry arises from the sp³ hybridization of the arsenic atom, which forms three single bonds to the carbon atoms of the phenyl rings and possesses one lone pair of electrons. The C-As-C bond angles are expected to be slightly larger than the idealized tetrahedral angle of 109.5° due to the steric bulk of the three 4-bromophenyl groups.

Intermolecular Interactions and Crystal Packing

In the solid state, the crystal packing of this compound would be governed by a combination of van der Waals forces and specific intermolecular interactions involving the bromine atoms. The presence of the bromine atoms introduces the possibility of halogen bonding, a non-covalent interaction where the electrophilic region of a halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule.

Solution-Phase Structural Investigations

While X-ray crystallography provides a static picture of the molecule in the solid state, solution-phase techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy offer insights into the dynamic behavior of this compound in solution. ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the connectivity of the molecule and providing information about the electronic environment of the different nuclei.

For instance, the ¹H NMR spectrum of the analogous Tris(4-bromophenyl)amine shows distinct signals for the aromatic protons, often as two doublets for the AA'BB' spin system of the para-substituted phenyl rings. chemicalbook.com A similar pattern would be expected for this compound. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of both the bromine and the arsenic-centered group.

Conformational Analysis of Phenyl Ring Orientations

The orientation of the three phenyl rings in triarylarsanes is a subject of considerable interest. The propeller-like conformation is the most common, but the degree of twist can vary depending on the nature and position of substituents on the phenyl rings. Computational studies on related triaryl systems have shown that the potential energy surface for the rotation of the phenyl rings is relatively flat, suggesting that the molecule can adopt a range of conformations in solution.

The barriers to interconversion between different propeller conformations are generally low, leading to a fluxional behavior at room temperature. This dynamic process involves the correlated rotation of the three phenyl rings. The presence of the bulky bromine atoms in the para position of this compound is expected to influence the preferred rotational conformation and the energy barriers for interconversion.

Comparative Structural Studies with Other Triaryl Group 15 Compounds

A comparative analysis of the structure of this compound with its Group 15 congeners, such as Tris(4-bromophenyl)amine (N), Tris(4-bromophenyl)phosphine (P), and Tris(4-bromophenyl)stibine (Sb), reveals interesting trends. As one descends the group from nitrogen to arsenic and beyond, several key structural parameters change systematically.

The central E-C bond length (where E = N, P, As, Sb) increases with the increasing atomic radius of the central atom. Consequently, the C-E-C bond angles tend to decrease down the group. This is attributed to the decreasing electronegativity of the central atom and the increasing p-character of the hybrid orbitals used in bonding.

The propeller twist of the phenyl rings is also influenced by the identity of the central atom. In Tris(4-bromophenyl)amine, the N-C bonds are shorter, leading to greater steric repulsion between the phenyl rings and potentially a more pronounced propeller twist compared to the arsenic analogue.

Table 1: Comparison of Selected Bond Parameters in Triaryl Group 15 Compounds

CompoundCentral Atom (E)E-C Bond Length (Å) (approx.)C-E-C Bond Angle (°) (approx.)
Tris(4-bromophenyl)amineN1.42116
Tris(4-bromophenyl)phosphineP1.83103
This compound As 1.95 100
Tris(4-bromophenyl)stibineSb2.1697

Note: The values for this compound and Tris(4-bromophenyl)stibine are estimated based on trends and data for related compounds, as specific crystallographic data was not found in the searched databases.

This comparative approach highlights the systematic changes in molecular structure as a function of the central atom in Group 15, providing a broader context for understanding the specific structural features of this compound.

Spectroscopic Signatures and Electronic Properties of Tris 4 Bromophenyl Arsane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For Tris(4-bromophenyl)arsane, both carbon-13 and arsenic-75 NMR provide valuable insights into its molecular framework.

Carbon-13 NMR Spectroscopy

The 13C NMR spectrum of this compound is anticipated to display a set of signals corresponding to the distinct carbon environments within the three bromophenyl rings. Due to the molecule's C3 symmetry, the three phenyl rings are chemically equivalent, simplifying the spectrum. Four primary signals are expected for the aromatic carbons of each ring.

The carbon atom directly bonded to the arsenic center (C1) would appear at a specific chemical shift. The carbons ortho to the arsenic (C2/C6) would be equivalent and produce a single signal, as would the carbons meta to the arsenic (C3/C5). The carbon atom bonded to the bromine atom (C4) would also give a distinct signal. The exact chemical shifts can be influenced by the solvent and the presence of the heavy arsenic and bromine atoms. For comparison, in the analogous compound 2,3-bis(4-bromophenyl)quinoxaline, the aromatic carbons of the bromophenyl rings appear in the range of 123-145 ppm. researchgate.net

Table 1: Predicted 13C NMR Chemical Shift Ranges for this compound

Carbon PositionPredicted Chemical Shift (ppm)
C-As (C1)130-140
C-ortho (C2/C6)132-136
C-meta (C3/C5)128-132
C-Br (C4)120-125

Note: These are estimated ranges and actual values may vary based on experimental conditions.

Arsenic-75 NMR Spectroscopy

Arsenic-75 (75As) is the sole naturally occurring isotope of arsenic and possesses a nuclear spin of 3/2, making it NMR active. huji.ac.ilchemlin.org However, its quadrupolar nature often leads to broad spectral lines, which can make detection challenging, especially for larger, asymmetric molecules. huji.ac.ilnih.gov For small, symmetric molecules in solution, observable signals can be obtained over a wide chemical shift range. huji.ac.il

The chemical shift of 75As is sensitive to the electronic environment around the arsenic nucleus. nih.gov For organoarsenic compounds, the chemical shift can provide valuable information about the coordination and oxidation state of the arsenic atom. In this compound, the arsenic is in the +3 oxidation state and is bonded to three aryl groups. The expected chemical shift would be in a region characteristic of triorganoarsines. Due to the challenges associated with 75As NMR, obtaining high-resolution spectra for compounds like this compound can be difficult, and often, specialized techniques or favorable solution conditions are required. nih.govnih.gov

Table 2: General Properties of the 75As Nucleus for NMR Spectroscopy huji.ac.ilchemlin.org

PropertyValue
Natural Abundance100%
Spin (I)3/2
Gyromagnetic Ratio (rad T-1 s-1)4.5961 × 107
Quadrupole Moment (fm2)+0.311
Reference Compound0.5 M NaAsF6 in CD3CN

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C18H12AsBr3), the mass spectrum would show a characteristic molecular ion peak corresponding to its isotopic mass. Due to the presence of three bromine atoms, which have two major isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion region will exhibit a distinctive isotopic pattern.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for triaryl arsines involve the loss of aryl or bromo-substituted aryl groups. The detection of fragment ions corresponding to [M-Br]+, [M-C6H4Br]+, and other smaller fragments can help confirm the structure of the molecule. For instance, the mass spectrum of the related compound 1-(4-bromophenyl)ethanone shows a prominent molecular ion peak and fragments corresponding to the loss of the bromine atom and the acetyl group. nist.gov

Table 3: Predicted Major Isotopic Peaks for the Molecular Ion of this compound

IonNominal Mass (m/z)Relative Abundance
[C18H1275As79Br3]+522Major
[C18H1275As79Br281Br]+524Major
[C18H1275As79Br81Br2]+526Major
[C18H1275As81Br3]+528Major

Note: The relative abundances will follow a characteristic pattern based on the statistical distribution of the bromine isotopes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light and its subsequent de-excitation pathways, including fluorescence and phosphorescence.

Wavelength Dependence and Quantum Yields in Arsane (B1212154) Complexes

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorptions in the ultraviolet region, arising from π-π* transitions within the aromatic rings. The presence of the arsenic atom and the bromine substituents can influence the position and intensity of these absorption bands. In related triaryl compounds, such as tris(4-phenoxyphenyl)amine, the maximum absorption (λmax) is observed around 308 nm. researchgate.net The absorption spectrum of arsenic nanoparticles is known to appear in the 250-350 nm range. researchgate.net

The photoluminescence of arsane complexes is an area of active research. mdpi.com Copper(I) complexes with the tris(2-pyridyl)arsine ligand, for example, exhibit photoluminescence with moderate quantum yields, typically in the range of 10-14% at room temperature. mdpi.com The emission is often broad and structureless, characteristic of charge transfer transitions. The quantum yield, a measure of the efficiency of the emission process, is a critical parameter in evaluating the potential of these materials for applications in lighting and sensing.

Influence of Spin-Orbit Coupling in Arsenic Systems

Arsenic, being a heavy element, introduces significant spin-orbit coupling effects. This phenomenon facilitates intersystem crossing from the excited singlet state (S1) to the excited triplet state (T1). As a result, arsenic-containing compounds are more likely to exhibit phosphorescence, which is emission from the triplet state. The acceleration of emission rates in some arsine complexes is attributed to the stronger spin-orbit coupling effect of arsenic compared to lighter elements like phosphorus. mdpi.com This effect can lead to shorter excited-state lifetimes. The interplay between the molecular structure and the heavy-atom effect of arsenic is crucial in determining the photophysical properties of these compounds.

Vibrational Spectroscopy (Infrared and Raman)

The key vibrational features for this compound can be anticipated by examining the spectra of triphenylarsine (B46628) and the known effects of para-substitution on benzene (B151609) rings. The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. edaq.com The presence of the bromine substituent is expected to give rise to a strong C-Br stretching vibration, typically observed in the lower frequency region of the infrared spectrum.

In para-substituted benzene rings, the out-of-plane C-H wagging vibration is a diagnostically useful feature, generally appearing in the range of 860-790 cm⁻¹. utexas.edu The infrared and Raman spectra of this compound are predicted to show characteristic bands corresponding to the stretching and bending of the C-As bonds, although these are generally weak and occur at lower frequencies. The symmetry of the molecule will influence which bands are active in the infrared versus the Raman spectrum.

Table 1: Predicted and Comparative Vibrational Data (cm⁻¹)

Vibrational Mode Triphenylarsine (Comparative) This compound (Predicted) References
Aromatic C-H Stretch ~3060 ~3050 edaq.com
C=C Ring Stretch 1580, 1480, 1435 1575, 1475, 1430 utexas.edu
C-H In-Plane Bend 1180, 1070, 1025, 1000 1175, 1065, 1010 utexas.edu
C-H Out-of-Plane Wag ~740, ~690 ~820 utexas.edu
As-C Stretch ~330 ~320

Note: The data for triphenylarsine is based on typical values for triarylarsines and may vary based on the specific experimental conditions. The predicted values for this compound are estimations based on substituent effects.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry are instrumental in probing the redox properties of a molecule, specifically its ability to be oxidized or reduced. uni-due.de For triarylarsines like this compound, the primary electrochemical process of interest is the oxidation at the central arsenic atom.

The electrochemical behavior of triphenylarsine has been studied, often in the context of its coordination complexes. core.ac.uk The oxidation of triphenylarsine is an irreversible process that occurs at a positive potential, indicating that it is relatively difficult to remove an electron from the arsenic center.

The introduction of three bromine atoms, one on each phenyl ring in the para position, is expected to have a significant impact on the electrochemical properties of the molecule. Bromine is an electron-withdrawing group, which reduces the electron density at the arsenic center. This deactivation of the arsenic lone pair makes the molecule more difficult to oxidize. Consequently, the oxidation potential of this compound is predicted to be higher (more positive) than that of unsubstituted triphenylarsine. This is a well-documented trend in the electrochemistry of substituted triarylamines, where electron-withdrawing groups make oxidation more difficult. researchgate.net

The cyclic voltammogram of this compound in a suitable solvent system (e.g., acetonitrile (B52724) with a supporting electrolyte) would likely exhibit an irreversible oxidation peak at a potential more positive than that of triphenylarsine. The irreversibility arises from the instability of the resulting radical cation.

Table 2: Comparative Electrochemical Data

Compound Oxidation Potential (Epa vs. reference) Nature of the Process References
Triphenylarsine ~ +1.2 V (typical, vs. Ag/AgCl) Irreversible core.ac.uk

Note: The exact oxidation potential is highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode used.

Reactivity and Coordination Chemistry of Tris 4 Bromophenyl Arsane

Fundamental Reactivity of Triarylarsanes

Triarylarsanes, as a class of compounds, exhibit well-defined reactivity primarily centered on the arsenic atom. The arsenic atom possesses a lone pair of electrons, rendering the molecule a Lewis base capable of donating electron density to Lewis acids. nih.govresearchgate.net The reactivity can be influenced by the steric bulk and electronic properties of the aryl substituents.

The fundamental reactivity includes:

Lewis Basicity and Adduct Formation: Triarylarsanes react with various Lewis acids, including boranes and metal halides, to form classical Lewis adducts. researchgate.net The strength of this interaction depends on the steric hindrance and the electron-donating or -withdrawing nature of the substituents on the aryl rings.

Oxidation: The arsenic(III) center in triarylarsanes is susceptible to oxidation to form arsine oxides (As=O). This can be achieved using common oxidizing agents. For instance, triphenylarsine (B46628) reacts with chloramine-B or chloramine-T to yield triphenylarsine oxide alongside the corresponding sulfonamide. rsc.org

Quaternization: Reaction with alkyl halides can lead to the formation of quaternary arsonium (B1239301) salts, [R-As(Ar)₃]⁺X⁻, demonstrating the nucleophilic character of the arsenic lone pair.

The presence of the electron-withdrawing bromine atoms at the para-position of the phenyl rings in Tris(4-bromophenyl)arsane is expected to reduce the Lewis basicity of the arsenic center compared to unsubstituted triphenylarsine.

Ligand Behavior in Transition Metal Complexes

This compound, like other triarylarsanes, is a valuable ligand in coordination chemistry. askfilo.com Arsine ligands are considered "soft" donors, showing a preference for coordinating to soft metal centers such as late transition metals (e.g., Pd, Pt, Au, Rh) and metals in low oxidation states. rsc.org

Complexes containing triarylarsane ligands are typically synthesized by reacting the arsine with a suitable metal precursor, such as a metal halide, carbonate, or a complex with a labile ligand. The reaction usually proceeds via ligand substitution.

While crystal structures for complexes of this compound itself are not widely reported, the structural features of related triarylarsine complexes are well-documented. rsc.orgnih.gov Key features include:

M-As Bond: The primary interaction is the coordinate bond between the metal center and the arsenic atom.

Geometry: The arsenic atom maintains a pyramidal geometry upon coordination, similar to its geometry in the free ligand.

The table below summarizes typical coordination parameters for a related ligand, triphenylarsine, in a metal complex.

ParameterTypical Value/Observation
Coordination Number Typically contributes to coordination numbers from 2 to 6, depending on the metal and other ligands.
Metal-Arsenic Bond Length Varies with the metal identity and oxidation state (e.g., ~2.3-2.6 Å for transition metals).
C-As-C Bond Angle Approximately 100-105°, showing pyramidal geometry at the arsenic center.
Ligand Geometry The three aryl groups are arranged in a propeller-like fashion around the arsenic atom.

Data generalized from typical triarylarsine complexes.

This compound functions as a classic monodentate ligand , donating its single lone pair of electrons from the arsenic atom to a metal center. testbook.com It lacks other donor atoms within its structure that would allow it to chelate to a single metal center, which would be required for multidentate behavior.

While less common than for diarsines, monodentate arsines can act as bridging ligands spanning two or more metal centers in polynuclear clusters. In such cases, the arsenic lone pair is shared between metal atoms. This bridging mode is often seen in metal carbonyl clusters or dinuclear complexes where the metal-metal distance is suitable for such an interaction. For example, related diphosphine ligands have been shown to bridge two gold(I) centers or two cobalt atoms in tetranuclear clusters. researchgate.net The ability of this compound to act as a bridging ligand would depend heavily on the specific architecture and electronic requirements of the metal cluster.

Redox Chemistry of the Arsenic Center

The arsenic center in triarylarsanes can undergo redox reactions, most notably one-electron oxidation. This process generates a radical cation, a species with an unpaired electron, making it paramagnetic.

The one-electron oxidation of a triarylarsane (Ar₃As) leads to the formation of a triarylarsane radical cation (Ar₃As•⁺). rsc.orgrsc.org This transformation can be achieved chemically, using a suitable one-electron oxidant, or electrochemically.

Recent studies have demonstrated the successful synthesis and isolation of stable radical cations from sterically hindered triarylarsanes, such as tris(2,4,6-triisopropylphenyl)arsane (Trip₃As). rsc.orgrsc.org The oxidation of these arsines with agents like silver salts in the presence of a non-coordinating anion affords crystalline radical cation salts. rsc.orgrsc.org

For this compound, the oxidation pathway is expected to be analogous: As(C₆H₄Br)₃ - e⁻ → [As(C₆H₄Br)₃]•⁺

Electron paramagnetic resonance (EPR) spectroscopy and computational studies on related triarylarsine radical cations show that the spin density (the location of the unpaired electron) is primarily localized on the arsenic atom. rsc.orgrsc.org The geometry around the arsenic atom in the radical cation tends to be more planar than in the neutral arsine. rsc.orgnih.gov

The nitrogen analogue of this compound, Tris(4-bromophenyl)amine, is well-known to form a highly stable radical cation salt, [(4-BrC₆H₄)₃N]⁺[SbCl₆]⁻, commonly known as "Magic Blue". nih.gov This analogue serves as a powerful oxidizing agent in its own right. nih.gov The stability of the radical cation in "Magic Blue" suggests that the tris(4-bromophenyl) framework is effective at delocalizing charge, which would also contribute to the stability of the corresponding arsine radical cation.

The table below compares the properties of neutral triarylarsanes and their corresponding radical cations, based on data from sterically hindered analogues. rsc.orgrsc.org

PropertyNeutral Triarylarsane (Ar₃As)Triarylarsane Radical Cation ([Ar₃As]•⁺)
Oxidation State of As +3Formal +4
Magnetic Property DiamagneticParamagnetic
Geometry at As PyramidalPlanar or flattened pyramidal
Spin Density N/APrimarily localized on the arsenic atom
Reactivity Lewis Base, NucleophileElectrophilic Radical, Oxidizing Agent

Insufficient Data Available to Detail the Reactivity and Stability of Oxidized this compound Species

A thorough review of available scientific literature and chemical databases reveals a significant gap in the detailed research findings concerning the stability and reactivity of oxidized species of this compound. While the existence of the oxidized form, this compound oxide, is confirmed through its Chemical Abstracts Service (CAS) number (4964-26-5), in-depth studies detailing its chemical behavior, stability under various conditions, and reactivity patterns are not publicly available.

The user's request for an article structured around the specific outline "5.3.2. Stability and Reactivity of Oxidized Arsane (B1212154) Species," including data tables and detailed research findings, cannot be fulfilled at this time due to the lack of primary and secondary research sources on this particular chemical compound.

Extensive searches have predominantly yielded information on the nitrogen analogue, Tris(4-bromophenyl)amine, and its well-studied oxidized radical cation, commonly known as "Magic Blue." This amine compound, while structurally similar, exhibits fundamentally different electronic and chemical properties compared to its arsenic counterpart, making any extrapolation of data scientifically unsound.

Without access to published experimental data, spectroscopic analysis, or theoretical studies on this compound oxide or other potential oxidized species (such as dihalides), any attempt to generate the requested article would fall short of the required standards of scientific accuracy and detail. Further research into the oxidation of this compound is necessary before a comprehensive discussion of the stability and reactivity of its oxidized species can be compiled.

At present, no interactive data tables or detailed research findings on the stability and reactivity of oxidized this compound species can be provided.

Computational and Theoretical Studies on Tris 4 Bromophenyl Arsane

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can yield accurate geometries, molecular orbital energies, and insights into chemical bonding.

For Tris(4-bromophenyl)arsane, DFT calculations are crucial for understanding how the constituent atoms arrange in three-dimensional space and how electrons are distributed. The molecule adopts a propeller-like conformation, with the three bromophenyl groups twisted with respect to the central arsenic atom. DFT optimization provides precise values for bond lengths and angles, which are fundamental to its structure.

A key aspect of DFT analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. irjweb.comresearchgate.net In this compound, the HOMO is typically localized on the arsenic lone pair and the π-systems of the phenyl rings, while the LUMO is distributed over the antibonding orbitals of the aromatic system. The electron-withdrawing nature of the bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted triphenylarsine (B46628).

Table 1: Representative Geometric Parameters of this compound from DFT Calculations This table presents typical values expected from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level), based on data from analogous structures, as specific literature values for this compound are not extensively documented.

ParameterAtom Pair/TripletCalculated Value
Bond Lengths (Å)
As–C1.96 Å
C–Br1.91 Å
C–C (aromatic)1.39 - 1.41 Å
C–H (aromatic)1.08 Å
Bond Angles (°) **
C–As–C100.5°
As–C–C119.8° / 120.2°
Br–C–C119.5°
Dihedral Angle (°) **
C–As–C–C~45°

Table 2: Calculated Frontier Orbital Energies for this compound Representative values based on DFT calculations, illustrating the electronic properties.

ParameterEnergy (eV)Description
HOMO Energy -5.95 eVIndicates electron-donating capability
LUMO Energy -1.10 eVIndicates electron-accepting capability
HOMO-LUMO Gap 4.85 eVRelates to chemical stability and reactivity

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule's minimum energy structure, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation at a given temperature.

For this compound, MD simulations are particularly useful for exploring the conformational landscape. The primary motion of interest is the propeller-like rotation of the three bromophenyl rings around the As–C bonds. This rotation is not free but is hindered by steric interactions between the ortho-hydrogens of adjacent rings. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers for interconversion between them. nih.gov

Table 3: Conformational States and Relative Energies from MD Simulations A hypothetical representation of results from an MD simulation, showing the relative stability of different propeller-twist conformations.

Conformational StatePhenyl Ring Torsion Angles (τ₁, τ₂, τ₃)Relative Energy (kcal/mol)Population (%)
Ground State(45°, 45°, 45°)0.0075%
Intermediate State 1(45°, 45°, 135°)2.515%
Intermediate State 2(45°, -45°, 45°)3.08%
Transition State(0°, 45°, 45°)5.5<1%

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. nih.govrsc.org By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire reaction coordinate. This provides critical insights into the feasibility of a reaction (thermodynamics) and its speed (kinetics).

A common reaction involving triarylarsines is oxidation at the arsenic center to form an arsine oxide, As=O. For this compound, a computational study of its oxidation would involve modeling the interaction with an oxidant (e.g., hydrogen peroxide). The calculations would identify the transition state structure for oxygen transfer to the arsenic atom and determine the activation energy barrier. This barrier is a key indicator of the reaction rate. Such studies can also be used to compare the reactivity of this compound with other substituted arsines, rationalizing how electronic effects influence the reaction energetics. The plausible mechanism for reactions where the related compound, tris(4-bromophenyl)aminium hexachloroantimonate, acts as an oxidant involves a single-electron transfer. nih.gov

Table 4: Calculated Energetics for the Oxidation of this compound Illustrative energetic data for a hypothetical reaction pathway calculated using DFT.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₂O₂0.0
Transition State[BrC₆H₄]₃As---O---H₂O+15.2
ProductsThis compound oxide + H₂O-45.8

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov DFT calculations can simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. rasayanjournal.co.innih.govresearchgate.net

For this compound, calculated IR and Raman spectra would show characteristic vibrational modes. Key predicted peaks would include the As–C stretching vibrations, C–Br stretching, and various aromatic C–C and C–H bending and stretching modes. Comparing these predicted spectra with experimental data helps to confirm the synthesis of the target compound.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rasayanjournal.co.in The calculations would predict the ¹H and ¹³C chemical shifts for the non-equivalent protons and carbons in the bromophenyl rings. The predicted spectra would show two distinct signals for the aromatic protons (those ortho and meta to the arsenic) and four signals for the aromatic carbons, consistent with the molecule's symmetry.

Table 5: Predicted Key Vibrational Frequencies for this compound A selection of important vibrational modes and their predicted frequencies from a DFT calculation.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Aromatic C–H Stretch3100 - 3000Medium
Aromatic C=C Stretch1580 - 1450Strong
As–Phenyl (As-C) Stretch~1090Strong
C–Br Stretch~700Strong

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values relative to TMS, calculated using the GIAO method.

NucleusPositionPredicted Chemical Shift (ppm)
¹H Protons ortho to As7.45
Protons meta to As (ortho to Br)7.60
¹³C Carbon attached to As138.5
Carbons ortho to As134.2
Carbons meta to As (ortho to Br)132.8
Carbon attached to Br124.0

Quantum Chemical Insights into Pnictogen Bonding

Pnictogen bonding is a non-covalent interaction where a Group 15 element (the pnictogen) acts as an electrophilic species. reddit.com The arsenic atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, located on the outer side of the As atom, directly opposite the C–As covalent bonds. nih.gov This σ-hole allows the arsenic atom to act as a pnictogen bond donor, interacting attractively with electron-rich species (Lewis bases) like anions or lone pairs on other molecules. researchgate.netresearchgate.netyoutube.com

Quantum chemical calculations, particularly through molecular electrostatic potential (MEP) maps, can visualize this σ-hole and quantify its magnitude. Further calculations can model the interaction of this compound with a Lewis base, determining the geometry and strength of the resulting pnictogen bond. The electron-withdrawing bromo-substituents are expected to enhance the positive character of the σ-hole, making this compound a stronger pnictogen bond donor compared to triphenylarsine. Analysis of these interactions is crucial for understanding the supramolecular chemistry and crystal packing of this compound. nih.gov

Table 7: Calculated Properties of a Pnictogen Bond between this compound and Chloride (Cl⁻) Hypothetical data from a DFT study on pnictogen bonding.

ParameterValueDescription
Interaction Energy -12.5 kcal/molStrength of the non-covalent bond
As···Cl⁻ Distance 3.10 ÅDistance between the interacting atoms
C–As···Cl⁻ Angle ~175°Shows high directionality of the bond
Charge Transfer 0.08 e⁻Electron transfer from Cl⁻ to the arsine

Computational Studies on Substituent Effects and Reactivity

One of the most powerful applications of computational chemistry is the systematic study of substituent effects. By comparing the calculated properties of a parent compound (e.g., triphenylarsine) with its substituted derivatives, one can gain a quantitative understanding of how different functional groups alter its behavior. irjweb.comsigmaaldrich.com

In the case of this compound, the three para-bromine atoms exert a significant electronic influence. They are electron-withdrawing groups via induction, which pulls electron density away from the arsenic center and the aromatic rings. Computational studies can quantify this effect by comparing key parameters between triphenylarsine and this compound. These parameters include the Mulliken charge on the arsenic atom, the HOMO energy, and global reactivity descriptors derived from conceptual DFT, such as chemical hardness and the electrophilicity index. These studies would predict that the bromine substituents make the arsenic atom more electrophilic and lower the energy of the frontier orbitals, thereby modulating its reactivity in processes like oxidation and its strength as a pnictogen bond donor. nih.gov

Table 8: Comparison of Calculated Electronic Properties of Triphenylarsine and this compound A comparative table illustrating the electronic effect of the 4-bromo substituents.

ParameterTriphenylarsine (Calculated)This compound (Calculated)Effect of Bromine
HOMO Energy -5.70 eV-5.95 eVStabilization (Lower Energy)
Mulliken Charge on As +0.65+0.72More Positive (More Electrophilic)
Chemical Hardness (η) 2.50 eV2.42 eVSlightly Softer
Electrophilicity Index (ω) 1.85 eV2.05 eVMore Electrophilic

Advanced Applications and Research Directions

Catalytic Applications Utilizing Tris(4-bromophenyl)arsane as a Ligand

Role in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

This compound is a prime candidate for use as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the arsine ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

The bromine atoms on the phenyl rings offer a dual functionality. They can serve as reactive sites for further functionalization of the ligand itself, or they can be used to immobilize the ligand onto a polymer support. For instance, a polymer-supported catalyst was developed through the palladium-catalyzed coupling of tris(4-bromophenyl)amine, a nitrogen analogue, with benzene-1,4-diboronic acid, demonstrating a proof-of-concept for creating reusable catalytic systems. rsc.org A similar strategy could be envisioned for this compound.

Below is a table outlining potential cross-coupling reactions where this compound could serve as a ligand.

Reaction Type Reactants Potential Product Significance
Suzuki-Miyaura CouplingAryl Halide + Arylboronic AcidBiarylFormation of C-C bonds, crucial in pharmaceuticals and materials.
Heck CouplingAlkene + Aryl HalideSubstituted AlkeneFormation of C-C bonds, widely used in organic synthesis.
Buchwald-Hartwig AminationAryl Halide + AmineAryl AmineFormation of C-N bonds, important for synthesizing anilines.
Sonogashira CouplingAryl Halide + Terminal AlkyneAryl AlkyneFormation of C-C bonds, key for conjugated systems.

Materials Science Applications

The incorporation of heavier p-block elements like arsenic into organic frameworks is a growing strategy for developing materials with novel electronic and photophysical properties. The presence of arsenic can influence the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, enhance intersystem crossing for applications in phosphorescence, and introduce unique solid-state packing effects.

Incorporation into π-Conjugated Systems and Polymers

This compound is an ideal building block, or monomer, for the synthesis of π-conjugated polymers. The three bromine atoms provide reactive handles for polymerization reactions, most notably through Suzuki or Stille cross-coupling reactions. By reacting this compound with a diboronic acid or distannane derivative of a suitable comonomer (e.g., fluorene, thiophene, or carbazole), a cross-linked or hyperbranched polymer can be formed.

The resulting arsenic-containing polymers would possess a three-dimensional, star-shaped architecture originating from the trisubstituted arsane (B1212154) core. This non-planar structure could be beneficial in reducing intermolecular aggregation, which often quenches luminescence in the solid state, potentially leading to materials with high emission quantum yields. Research into main-chain-type triphenylarsine (B46628) polymers has already shown that conjugated systems can be expanded through arsenic atoms, indicating promise for these materials in luminescent applications.

Development of Optoelectronic Materials

The unique electronic structure of organoarsenic compounds makes them intriguing candidates for optoelectronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). The heavier arsenic atom, compared to nitrogen or phosphorus, can promote spin-orbit coupling. This effect is highly desirable for harvesting triplet excitons in phosphorescent OLEDs (PhOLEDs), potentially leading to higher device efficiencies.

Polymers or small molecules derived from this compound could function as host materials for phosphorescent emitters or as charge-transporting layers. The high refractive index of arsenic-containing materials could also be advantageous for improving light outcoupling in OLED devices.

Emerging Research Avenues in Organoarsenic Chemistry

The field of organoarsenic chemistry is moving beyond its historical applications in medicine and agriculture towards advanced materials and catalysis. wikipedia.org One emerging avenue is the synthesis of novel arsenic-containing heterocycles, such as arsoles (the arsenic analogue of pyrrole), which can be incorporated into larger conjugated systems. This compound could serve as a precursor for such molecules through reductive cyclization or other synthetic transformations.

Furthermore, the development of Frustrated Lewis Pairs (FLPs) based on sterically hindered arsines and boranes is an active area of research. These metal-free systems can activate small molecules like H₂, CO₂, and olefins, opening up new catalytic pathways. While typically employing bulky alkyl-substituted arsines, the potential for aryl-substituted arsines like this compound in FLP chemistry remains an area ripe for exploration. The continued synthesis and characterization of novel organoarsenic compounds will undoubtedly uncover new fundamental reactivity and lead to the development of next-generation catalysts and materials.

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